2-(Butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol

Description

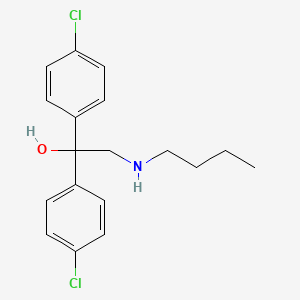

2-(Butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol is a chlorinated ethanol derivative characterized by:

- Core structure: Ethanol backbone with two 4-chlorophenyl groups attached to the first carbon.

- Substituents: A hydroxyl group (-OH) on the first carbon and a butylamino group (-NH-C₄H₉) on the second carbon. This compound belongs to a broader class of bis(4-chlorophenyl)ethanol derivatives, which are of interest due to their structural similarity to pesticides, acaricides, and bioactive molecules like DDT metabolites .

Properties

IUPAC Name |

2-(butylamino)-1,1-bis(4-chlorophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21Cl2NO/c1-2-3-12-21-13-18(22,14-4-8-16(19)9-5-14)15-6-10-17(20)11-7-15/h4-11,21-22H,2-3,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNENUMVAFKDMEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501167284 | |

| Record name | α-[(Butylamino)methyl]-4-chloro-α-(4-chlorophenyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501167284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321432-91-1 | |

| Record name | α-[(Butylamino)methyl]-4-chloro-α-(4-chlorophenyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321432-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-[(Butylamino)methyl]-4-chloro-α-(4-chlorophenyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501167284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of MMV665929 involves several steps, including the use of specific reagents and reaction conditions. The preparation methods typically include:

Synthetic Routes: The synthesis of MMV665929 involves the use of N-(3-chloro-5-(trifluoromethyl)phenyl)-3-((6-(4-hydroxypiperidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)ethynyl)-2-methylbenzamide.

Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of MMV665929 involves scaling up the laboratory synthesis methods to produce larger quantities.

Chemical Reactions Analysis

MMV665929 undergoes various chemical reactions, including:

Oxidation: MMV665929 can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.

Reduction: The compound can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.

Substitution: MMV665929 can participate in substitution reactions, where one functional group is replaced by another.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

MMV665929 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of MMV665929 involves its interactions with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This can lead to changes in cellular processes and pathways, ultimately resulting in the desired therapeutic or biological effects . The specific molecular targets and pathways involved depend on the context in which MMV665929 is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Bis(4-chlorophenyl) Ethanol Derivatives

2,2-bis(4-chlorophenyl)ethanol (p,p’-DDOH)

- Structure: Ethanol with two 4-chlorophenyl groups on the second carbon and a hydroxyl group on the first carbon.

- Key Differences: Substitution pattern (chlorophenyl groups on C2 vs. C1 in the target compound) and absence of an amino group.

- Physicochemical Properties: Higher hydrophobicity compared to amino-substituted analogs due to lack of polar amino group.

Dicofol (2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethanol)

- Structure: Ethanol with two 4-chlorophenyl groups on C1, a hydroxyl group on C1, and three chlorine atoms on C2.

- Key Differences: Trichloromethyl group on C2 instead of a butylamino group.

- Applications : Acaricide (trade name Kelthane); disrupts insect nerve function .

- Toxicity: Known to degrade into DDT-related metabolites, raising environmental concerns .

Amino-Substituted Bis(4-chlorophenyl) Ethanol Derivatives

1,1-Bis(4-chlorophenyl)-2-[(4-methylbenzyl)amino]-1-ethanol

- Structure: Similar to the target compound but with a 4-methylbenzylamino group instead of butylamino.

- Key Differences: Bulky aromatic substituent on the amino group; may influence receptor binding or solubility.

- Hypothetical Applications: Potential pesticidal activity inferred from structural analogs like Bulan (a nitrobutane insecticide with bis(4-chlorophenyl) groups) .

1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfonyl]-1-ethanol

Fluorinated Analogs

2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol

- Structure: Ethanol with bis(4-fluorophenyl) groups on C1 and a chlorobenzylsulfanyl group on C2.

- Key Differences : Fluorine substituents increase electronegativity and metabolic stability compared to chlorinated analogs.

- Applications : Used in materials science and drug development due to fluorinated aromatic stability .

Comparative Data Table

Research Implications and Gaps

- Bioactivity: The butylamino group in the target compound may enhance interactions with biological targets (e.g., insect nicotinic acetylcholine receptors) compared to non-amino analogs like dicofol.

- Environmental Fate: Chlorinated aromatics are often persistent; amino groups could alter degradation pathways compared to DDT metabolites .

- Synthetic Routes: Likely involves nucleophilic substitution or reductive amination of a bis(4-chlorophenyl) ethanol precursor, analogous to methods for related aminoethanol derivatives .

Biological Activity

2-(Butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structure:

- Molecular Formula : C18H22Cl2N

- Molecular Weight : 335.29 g/mol

Structural Features

- Butylamino Group : Enhances solubility and may influence pharmacokinetic properties.

- Chlorophenyl Groups : Contribute to lipophilicity and potential interactions with biological targets.

- Ethanol Moiety : Provides additional hydrogen bonding capabilities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound could also possess significant antimicrobial properties.

Anticancer Potential

Similar structural analogs have shown promise in inhibiting cancer cell proliferation. The fluorinated aromatic systems within these compounds may enhance their ability to penetrate cell membranes and interact with intracellular targets, potentially leading to anticancer effects.

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Interaction : The compound may interact with enzymes involved in inflammatory pathways or microbial resistance.

- Receptor Binding : Potential binding to receptors that modulate physiological responses, influencing cellular signaling pathways.

Antimicrobial Activity Study

A study on structurally similar compounds demonstrated their efficacy against various bacterial strains. The unique combination of functional groups in this compound is hypothesized to enhance its antimicrobial properties through improved binding affinity to bacterial enzymes or receptors.

Anticancer Studies

Research on related compounds has indicated that they can inhibit the growth of cancer cells. For instance, compounds with similar chlorophenyl structures have been shown to disrupt cell cycle progression in cancer cell lines, highlighting the potential of this compound as an anticancer agent.

Synthesis and Purity

The synthesis typically involves multi-step organic reactions. A common method includes:

- Reaction of appropriate chlorobenzyl derivatives with butylamine.

- Subsequent reactions under controlled conditions to yield the final compound.

Commercially available samples generally exhibit a purity of around 95%.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.